molecular formula C6H8S5 B13799198 3-Methyl-2,4,6,8,9-pentathiaadamantane

3-Methyl-2,4,6,8,9-pentathiaadamantane

Cat. No.: B13799198
M. Wt: 240.5 g/mol
InChI Key: BKKBBOTZBRAEGY-UHFFFAOYSA-N
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Description

3-Methyl-2,4,6,8,9-pentathiaadamantane (CAS 57274-63-2) is a sulfur-substituted adamantane derivative characterized by five sulfur atoms replacing methylene groups in the adamantane framework and a methyl group at the 3-position . Its structure follows the nomenclature proposed by Stetter, where sulfur atoms occupy specific bridgehead positions, and substituents are numbered systematically . Limited synthesis or experimental data are available in the provided evidence, but supplier listings confirm its commercial availability .

Properties

Molecular Formula

C6H8S5

Molecular Weight

240.5 g/mol

IUPAC Name

3-methyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C6H8S5/c1-6-2-3-7-4(10-6)9-5(8-3)11-6/h3-5H,2H2,1H3

InChI Key

BKKBBOTZBRAEGY-UHFFFAOYSA-N

Canonical SMILES

CC12CC3SC(S1)SC(S3)S2

Origin of Product

United States

Preparation Methods

The synthesis of 3-Methyl-2,4,6,8,9-pentathiaadamantane involves several steps, typically starting with the adamantane core. One common method involves the alkylation of adamantane with sulfur-containing reagents under controlled conditions . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Methyl-2,4,6,8,9-pentathiaadamantane undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Methyl-2,4,6,8,9-pentathiaadamantane has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex sulfur-containing compounds.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing into its potential use as a therapeutic agent due to its stability and reactivity.

    Industry: It is used in the production of high-performance materials, including polymers and resins.

Mechanism of Action

The mechanism by which 3-Methyl-2,4,6,8,9-pentathiaadamantane exerts its effects involves its ability to interact with various molecular targets. The sulfur atoms in the compound can form strong bonds with metals and other elements, influencing catalytic processes and biochemical pathways . This interaction can lead to the modulation of enzyme activity and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Structural and Substituent Variations

Thiaadamantanes vary in the number of sulfur atoms and substituent groups, significantly influencing their physicochemical properties. Below is a detailed comparison:

Table 1: Structural Comparison of Thiaadamantane Derivatives
Compound Name CAS Number Substituents Sulfur Atoms Key Characteristics (Inferred/Reported)
3-Methyl-2,4,6,8,9-pentathiaadamantane 57274-63-2 3-Methyl 5 Base structure; limited property data
1,3,5-Trimethyl-2,4,6,8,9-pentathiaadamantane 17443-91-3 1,3,5-Trimethyl 5 Increased steric hindrance; commercial availability
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane 17443-95-7 1,5,10-Trimethyl 5 Asymmetric substitution; supplier-listed
1,5,7-Trimethyl-3-(trimethylsilyl)-2,4,6,8,9-pentathiaadamantane 57379-39-2 1,5,7-Trimethyl + trimethylsilyl 5 Enhanced lipophilicity due to silyl group
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane Not reported 1,3,5,7-Tetramethyl 4 Lower sulfur count; higher flexibility
1,3,5,7-Tetramethyl-2,4,6,8,9,10-hexathiaadamantane Not reported 1,3,5,7-Tetramethyl 6 Higher density and thermal stability
Key Observations:

Sulfur Content :

  • Increasing sulfur atoms (e.g., tetrathia vs. hexathia derivatives) correlate with higher molecular rigidity and density. Hexathiaadamantanes (6 S atoms) exhibit superior thermal stability compared to tetrathia (4 S) and pentathia (5 S) analogs due to stronger S–S interactions .
  • Pentathiaadamantanes (5 S atoms) balance rigidity and synthetic feasibility, making them intermediates in complexity between tetra- and hexathia derivatives.

Substituent Effects: Methyl Groups: Symmetric substitution (e.g., 1,3,5-trimethyl) reduces solubility in polar solvents but enhances thermal stability via steric protection. Asymmetric substitution (e.g., 1,5,10-trimethyl) may introduce strain, affecting reactivity . Trimethylsilyl Groups: The 3-(trimethylsilyl) derivative (CAS 57379-39-2) exhibits increased hydrophobicity, suggesting utility in non-aqueous systems or as a precursor in organometallic synthesis .

Thermodynamic and Energetic Properties

While direct data for this compound are scarce, inferences can be drawn from related compounds:

Table 2: Thermodynamic Properties of Tetrathia and Hexathiaadamantanes
Compound Name Entropy (S°, cal/mol·K) Heat Capacity (cP, cal/mol·K) Notes
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane 85.2 45.6 Lower density, moderate stability
1,3,5,7-Tetramethyl-2,4,6,8,9,10-hexathiaadamantane 92.7 50.3 Higher entropy, superior thermal stability
  • Thermal Stability : Bond dissociation energies (BDEs) in sulfur-rich cages are typically higher, reducing sensitivity to external stimuli like impact or heat .

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